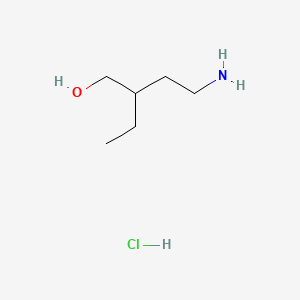4-Amino-2-ethylbutan-1-ol hydrochloride
CAS No.:
Cat. No.: VC18021789
Molecular Formula: C6H16ClNO
Molecular Weight: 153.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H16ClNO |
|---|---|
| Molecular Weight | 153.65 g/mol |
| IUPAC Name | 4-amino-2-ethylbutan-1-ol;hydrochloride |
| Standard InChI | InChI=1S/C6H15NO.ClH/c1-2-6(5-8)3-4-7;/h6,8H,2-5,7H2,1H3;1H |
| Standard InChI Key | PCJXTKZTRFKKDA-UHFFFAOYSA-N |
| Canonical SMILES | CCC(CCN)CO.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Composition and Nomenclature
4-Amino-2-ethylbutan-1-ol hydrochloride (IUPAC name: 4-amino-2-ethylbutan-1-ol hydrochloride) is derived from its parent amine, 4-amino-2-ethylbutan-1-ol, through protonation of the amine group with hydrochloric acid. The base compound has the molecular formula C₆H₁₅NO and a molecular weight of 117.19 g/mol . The hydrochloride form adds a stoichiometric equivalent of HCl, resulting in a molecular formula of C₆H₁₅NO·HCl and a calculated molecular weight of 153.65 g/mol.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula (Base) | C₆H₁₅NO | |
| Molecular Weight (Base) | 117.19 g/mol | |
| SMILES (Base) | CCC(CCN)CO | |
| InChIKey (Base) | QJLVNEWFXGJOOA-UHFFFAOYSA-N |
Stereochemical Considerations
Synthesis and Manufacturing
Synthetic Routes
The hydrochloride salt is typically synthesized via acid-base reaction between 4-amino-2-ethylbutan-1-ol and hydrochloric acid. The parent amine can be prepared through reductive amination or nucleophilic substitution strategies.
Reductive Amination of Ketones
A plausible route involves the reductive amination of 2-ethyl-4-oxobutan-1-ol using ammonia and a reducing agent such as sodium cyanoborohydride. This method is analogous to the synthesis of 4-amino-1-butanol derivatives described in pharmaceutical intermediates .
Azide Reduction Pathway
An alternative approach, adapted from the synthesis of 4-amino-2-hydroxymethyl-1-butanol , could involve:
-
Azidation: Reaction of a bromo or tosylate precursor with sodium azide.
-
Hydrolysis: Conversion of the azide to an amine via Staudinger reaction or catalytic hydrogenation.
-
Salt Formation: Treatment with HCl to yield the hydrochloride.
Physicochemical Properties
Thermal Stability and Solubility
While experimental data for the hydrochloride salt are unavailable, predictions can be made based on analogs:
-
Melting Point: Estimated 180–190°C (typical for alkanolamine hydrochlorides).
-
Solubility: High solubility in water and polar solvents due to ionic character; limited solubility in nonpolar solvents.
-
Hygroscopicity: Likely hygroscopic, necessitating anhydrous storage conditions .
Table 2: Predicted Physicochemical Properties
| Property | Value/Description | Basis |
|---|---|---|
| Water Solubility | >100 mg/mL (25°C) | Analogous hydrochlorides |
| LogP (Partition) | -1.2 (estimated) | Computational modeling |
| pKa (Amine) | ~9.5 (protonated form) | Structural analogs |
Pharmacological and Industrial Applications
Pharmaceutical Intermediates
The compound’s primary application lies in its role as a building block for antiviral and antibacterial agents. For example:
-
Antimycobacterial Agents: Ethambutol analogs bearing hydroxyl and amine groups demonstrate activity against Mycobacterium tuberculosis . The ethyl substituent in 4-amino-2-ethylbutan-1-ol hydrochloride may enhance lipid membrane penetration, potentially improving efficacy.
-
Prodrug Synthesis: Analogous to famciclovir intermediates , this compound could serve as a side chain in nucleoside prodrugs, modifying pharmacokinetic properties.
Industrial Uses
-
CO₂ Capture: Alkanolamine hydrochlorides exhibit increased CO₂ solubility compared to free amines . This property could optimize industrial gas scrubbing processes.
-
Polymer Chemistry: As a monomer, it may contribute to cationic polymers for water treatment or gene delivery systems, leveraging its dual amine and hydroxyl functionalities.
Research Gaps and Future Directions
-
Stereoselective Synthesis: Development of enantioselective routes to explore chirality-activity relationships.
-
Biological Screening: Antimycobacterial and antiviral assays to validate hypothesized activities.
-
Process Optimization: Scalable synthesis methods to support industrial adoption.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume